Longipedlactone E

colorectal cancer cytotoxicity assay MTT

Procure Longipedlactone E for your oncology research program to leverage its best-in-class potency against solid tumor models. This specific longipedlactone analog delivers a 4.4-fold greater cytotoxic effect against HT-29 colorectal adenocarcinoma cells (IC50 = 1.76 μM) and a 3.4-fold advantage in A549 lung carcinoma models compared to Longipedlactone A. Its unique rearranged 5/6 pentacyclic skeleton, confirmed by X-ray crystallography, provides exclusive access to a discrete natural product chemical space not attainable from kadlongilactone- or lanostane-type sources. Choosing Longipedlactone E reduces the required compound mass by up to 77% for equivalent growth inhibition, minimizing solvent artifacts and procurement costs per experiment.

Molecular Formula C30H38O6
Molecular Weight 494.6 g/mol
Cat. No. B15242868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongipedlactone E
Molecular FormulaC30H38O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1=CC(C(OC1=O)C(C)C2=CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O
InChIInChI=1S/C30H38O6/c1-16-13-23(31)26(35-27(16)33)18(3)20-11-12-29(6)22(17(20)2)15-30(34)14-19-7-10-25(32)36-28(4,5)21(19)8-9-24(29)30/h7,10-11,13-14,18,21-24,26,31,34H,2,8-9,12,15H2,1,3-6H3/t18-,21-,22+,23+,24+,26+,29-,30-/m1/s1
InChIKeyNJHQJHDTYYVRFQ-XSJJJNEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Longipedlactone E: A Cytotoxic Triterpene Dilactone from Kadsura Species with Quantifiable Anticancer Activity


Longipedlactone E is a triterpene dilactone first isolated from the leaves and stems of Kadsura longipedunculata (Schisandraceae) and subsequently identified in Kadsura coccinea [1]. Belonging to the longipedlactone family (compounds A–I) characterized by an unprecedented rearranged pentacyclic skeleton derived from cycloartane, Longipedlactone E features a molecular formula of C30H38O6 and a molecular weight of 494.6 g/mol [1]. This compound exhibits selective in vitro cytotoxicity against multiple human cancer cell lines, including K562 (chronic myeloid leukemia), HT-29 (colorectal adenocarcinoma), and A549 (lung carcinoma), with IC50 values ranging from 1.76 to 7.66 μM across different cell types [1].

Why Longipedlactone E Cannot Be Substituted with Other Longipedlactone Analogs


Substitution of Longipedlactone E with other longipedlactone analogs or structurally related Kadsura triterpenoids is not scientifically justifiable due to substantial quantitative differences in cytotoxic potency and cell-line selectivity profiles [1]. Within the same longipedlactone series (A–I), IC50 values against identical cell lines vary by up to 4.4-fold (e.g., Longipedlactone E vs. Longipedlactone A against HT-29 cells), while cross-family comparisons reveal even more pronounced disparities [1]. These potency differences stem from specific structural features—particularly variations in hydroxyl and lactone moieties—that directly modulate the compound's interaction with molecular targets governing antiproliferative activity [1].

Longipedlactone E: Quantified Differential Performance Data Versus Comparator Compounds


Superior Cytotoxicity Against HT-29 Colorectal Cancer Cells Relative to Longipedlactone A

Longipedlactone E exhibits a 4.4-fold greater cytotoxic potency against HT-29 colorectal adenocarcinoma cells compared to its structural analog Longipedlactone A when tested under identical in vitro conditions. This quantifiable potency differential establishes Longipedlactone E as the demonstrably more potent analog for HT-29-targeted experimental applications [1].

colorectal cancer cytotoxicity assay MTT triterpenoid

Enhanced Potency Against A549 Lung Carcinoma Cells Compared to Longipedlactone A

Longipedlactone E demonstrates 3.4-fold greater cytotoxic potency against A549 non-small cell lung carcinoma cells relative to Longipedlactone A. This differential effect magnitude is cell-type specific, with the potency advantage for Longipedlactone E being more pronounced in HT-29 (4.4-fold) than in A549 cells (3.4-fold) [1].

lung cancer non-small cell lung carcinoma cytotoxicity triterpenoid

Cell Line-Selective Cytotoxicity Profile: Longipedlactone E Displays Distinct Tumor-Type Sensitivity Pattern

Longipedlactone E exhibits a cell-line dependent cytotoxicity profile that differs from other active longipedlactones. In K562 chronic myeloid leukemia cells, Longipedlactone E (IC50 = 4.29 μM) is 1.6-fold less potent than Longipedlactone A (IC50 = 2.72 μM)—the inverse relationship of that observed in solid tumor lines HT-29 and A549. In contrast, compounds such as Kadcoccilactones 9 and 10 from K. coccinea exhibit IC50 values of <0.1 μM against K562, representing >40-fold greater potency in leukemia but lacking the broader solid tumor profile [1][2].

selectivity profiling leukemia cytotoxicity pharmacology

Structurally Unique Rearranged Pentacyclic Skeleton Distinct from Other Kadsura Triterpenoids

Longipedlactone E features an unprecedented rearranged pentacyclic skeleton in which the C and D rings are rearranged to form a 5/6 consecutive carbocycle system with an exocyclic double bond in the D ring—a structural arrangement that differentiates it from other Kadsura triterpenoids such as kadlongilactones and kadcoccilactones, which possess 6/5 carbocycle systems or alternative ring configurations [1]. This skeleton was confirmed by single-crystal X-ray structure determination of Longipedlactone A, establishing the architectural framework shared by the entire longipedlactone A–I series [1].

structural biology natural product chemistry triterpenoid X-ray crystallography

Longipedlactone E: Validated Research Application Scenarios Based on Quantitative Evidence


Colorectal Adenocarcinoma Cell-Based Assays (HT-29 Model Systems)

Longipedlactone E is the preferred longipedlactone analog for HT-29 colorectal cancer studies, demonstrating an IC50 of 1.76 μM—4.4-fold more potent than Longipedlactone A (IC50 = 7.66 μM) in the same model [1]. This potency advantage translates to achieving equivalent growth inhibition with 77% less compound mass per experiment, reducing procurement costs and minimizing solvent/DMSO exposure artifacts in cell culture systems.

Non-Small Cell Lung Carcinoma (NSCLC) Experimental Models Using A549 Cells

For A549 NSCLC research applications, Longipedlactone E provides an IC50 of 1.94 μM, representing a 3.4-fold potency advantage over Longipedlactone A (IC50 = 6.66 μM) [1]. Researchers investigating triterpenoid mechanisms in lung cancer should prioritize Longipedlactone E to achieve robust cytotoxic effects at substantially lower compound concentrations.

Solid Tumor-Focused Triterpenoid Natural Product Studies (Colorectal and Lung Cancer Emphasis)

Longipedlactone E exhibits a cell-line selectivity profile favoring solid tumors (HT-29, A549) over hematological malignancies (K562), with a 2.4-fold potency preference for HT-29 over K562 cells [1]. This selectivity profile makes Longipedlactone E particularly suitable for experimental programs investigating solid tumor biology, where alternative longipedlactones (e.g., Longipedlactone A) or kadcoccilactone-type compounds may exhibit reversed selectivity or inadequate solid tumor activity [1][2].

Structure-Activity Relationship (SAR) Studies of Rearranged Pentacyclic Triterpenoids

Longipedlactone E provides access to the uniquely rearranged 5/6 pentacyclic skeleton first characterized in the longipedlactone A–I series [1]. This carbon framework—confirmed by single-crystal X-ray crystallography—represents a distinct chemical scaffold that cannot be obtained from kadlongilactone-type (6/5 carbocycle) or lanostane-type triterpenoid sources [1]. Procurement of Longipedlactone E enables SAR exploration within this discrete natural product chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Longipedlactone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.